3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide

Catalog No.
S3324834
CAS No.
341965-88-6
M.F
C10H12Cl2N2O
M. Wt
247.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylprop...

CAS Number

341965-88-6

Product Name

3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,6-11)9(15)14-8-4-3-7(12)5-13-8/h3-5H,6H2,1-2H3,(H,13,14,15)

InChI Key

KKJVDKCCCTVYSA-UHFFFAOYSA-N

SMILES

CC(C)(CCl)C(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CC(C)(CCl)C(=O)NC1=NC=C(C=C1)Cl

3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide is a synthetic compound characterized by its unique molecular structure. It has a molecular formula of C10H12ClN2O and a molecular weight of approximately 247.121 g/mol. This compound features a chloro group attached to a pyridine ring, which is further substituted with a dimethylpropanamide moiety, making it an interesting candidate for various chemical applications, particularly in pharmaceuticals .

Typical for amides and chlorinated compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloro group. Additionally, it may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. The reactivity of the chloro group also allows for potential coupling reactions with other nucleophiles, expanding its utility in synthetic organic chemistry .

While specific biological activity data for 3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the chloropyridine moiety suggests potential activity against various biological targets, including enzymes and receptors involved in disease pathways. Investigations into related compounds indicate that they may possess antimicrobial, anti-inflammatory, or anticancer activities, warranting further exploration of this compound's biological effects .

The synthesis of 3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide typically involves several steps:

  • Formation of the Chloropyridine Intermediate: This can be achieved through chlorination reactions on pyridine derivatives.
  • Amidation: The chloropyridine is then reacted with 2,2-dimethylpropanoyl chloride or its equivalent under suitable conditions (e.g., in the presence of a base) to form the desired amide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods highlight the compound's accessibility for research and industrial applications .

3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide serves primarily as an intermediate in pharmaceutical synthesis. Its unique structure allows it to be used in the development of active pharmaceutical ingredients (APIs) targeting various diseases. Furthermore, its potential applications extend to agrochemicals and materials science due to its reactive functional groups .

Interaction studies involving 3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide are essential for understanding its pharmacodynamics and pharmacokinetics. Investigations into its binding affinity to specific receptors or enzymes can provide insights into its therapeutic potential and safety profile. Such studies are crucial for evaluating how this compound interacts at a molecular level with biological systems .

Several compounds share structural similarities with 3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-chloro-N,N-dimethylpropanamideC5H10ClNOSimple amide structureLacks the chloropyridine moiety
N-(5-Chloropyridin-2-yl)-2,2-dimethylpropanamideC10H13ClN2OSimilar amide structure without chlorine on the third positionDirectly related but lacks the additional chlorine
N-(2-bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamideC10H13BrN2OContains bromine instead of chlorineDifferent halogen affects reactivity

The presence of both chloro groups and a pyridine ring in 3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide distinguishes it from these similar compounds, potentially enhancing its biological activity and synthetic versatility .

XLogP3

2.4

Dates

Last modified: 08-19-2023

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